molecular formula C10H11ClN2O2 B2617971 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2309466-46-2

6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2617971
CAS No.: 2309466-46-2
M. Wt: 226.66
InChI Key: BLEODLJUNIVYRR-UHFFFAOYSA-N
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Description

6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class.

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In the context of its antituberculosis activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-6-3-9-11-8(10(13)14)5-12(9)4-7(6)2;/h3-5H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEODLJUNIVYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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